2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid
Overview
Description
2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches and Derivatives
- Palladium-catalyzed synthesis methods have facilitated the creation of free-NH indole 2-acetamides and derivatives from ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates. These synthetic routes offer access to a variety of indole-based compounds which can be pivotal in medicinal chemistry and material science (Cacchi, Fabrizi, & Filisti, 2009).
- The BF3·Et2O catalyzed intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates has led to the production of novel 3-phosphonylated indoles, showcasing the compound's versatility and potential for generating phosphorus-containing derivatives, which are valuable in the development of pharmaceuticals and agrochemicals (Egorova et al., 2017).
Biological Activities
- Certain derivatives, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been explored for their antiallergic properties. The synthesis and modification of these compounds have led to significant findings in the search for novel antiallergic agents, indicating the compound's potential utility in therapeutic applications (Menciu et al., 1999).
Analytical and Characterization Techniques
- Advanced chromatographic and spectroscopic techniques have been employed for the characterization and analysis of indole derivatives, including those related to 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid. These methods are critical for understanding the physicochemical properties of such compounds and their interactions in biological systems (Sánchez, Díaz, & Pareja, 1996).
Novel Synthetic Methods and Applications
- The synthesis of N-2-(1-hydroxyindol-3-yl)ethylindole-3-acetamide and its derivatives demonstrates the compound's role in nucleophilic substitution reactions, highlighting its utility in synthesizing complex indole-based structures. These synthetic pathways can be instrumental in drug discovery and development, especially in the creation of novel therapeutics (Nakai et al., 2003).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9(18)17-15(13(19)20,14(21)22)7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8,16H,6-7H2,1H3,(H,17,18)(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAXNURKPQFWIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CNC2=CC=CC=C21)(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393809 | |
Record name | 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408537-42-8 | |
Record name | 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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